2-(金刚烷-2-基)乙酸

描述

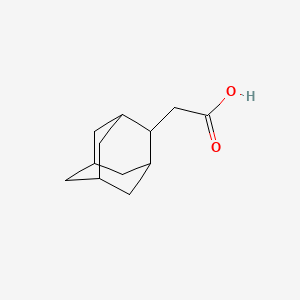

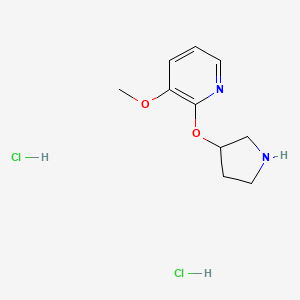

2-(Adamantan-2-yl)acetic acid is a compound with the molecular weight of 194.27 . It is also known as 2-adamantylacetic acid .

Synthesis Analysis

The synthesis of adamantane derivatives, including 2-(Adamantan-2-yl)acetic acid, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of 2-(Adamantan-2-yl)acetic acid is represented by the InChI code1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) . This code provides a unique representation of the molecule’s structure. Physical and Chemical Properties Analysis

2-(Adamantan-2-yl)acetic acid is a solid substance with a melting point of 120-123°C . It is stored at room temperature .科学研究应用

化学合成和性质

2-(金刚烷-2-基)乙酸及其衍生物因其化学性质和合成方法而受到研究。例如,Odyntsova (2017) 探索了 2-((5-(金刚烷-1-基)-4-R-4H-1,2,4-三唑-3-基)硫代)乙酸酯的合成和物理化学性质,指出它们作为生物活性物质和合成其他化合物的中间体的潜力 (Odyntsova, 2017)。Burmistrov 等人。(2017) 报告了 ({[金刚烷-1(2)-基烷基]-氨基甲酰基硫代}氨基)乙酸乙酯的合成,重点介绍了它们的高产率和 {[(金刚烷-2-基)氨基甲酰基硫代]氨基}乙酸的形成 (Burmistrov, Pitushkin, Vasipov, & Butov, 2017)。

生物活性与潜在治疗用途

金刚烷衍生物,包括 2-(金刚烷-2-基)乙酸,因其潜在的生物活性而受到研究。Turk-Erbul 等人。(2021) 合成了金刚烷衍生物并评估了它们的体外细胞毒性效应,重点介绍了它们在癌症治疗中的潜力 (Turk-Erbul et al., 2021)。Al-Wahaibi 等人。(2018) 对金刚烷衍生物进行了详细的结构分析,以了解氟取代的影响,这可能对药物应用产生影响 (Al-Wahaibi et al., 2018)。

材料科学和工业应用

2-(金刚烷-2-基)乙酸的使用延伸到材料科学和工业应用中。例如,Ivleva 等人。(2016) 使用 N-[(金刚烷-1-基)烷基]-乙酰胺合成了多功能衍生物,可用作构象受限肽模拟物的构建模块 (Ivleva, Tkachenko, & Klimochkin, 2016)。此外,Sayed 和 El-Lateef (2020) 研究了基于金刚烷的硫代碳腙作为钢的有效缓蚀剂,证明了其在工业应用中的潜力 (Sayed & El-Lateef, 2020)。

安全和危害

未来方向

The future directions in the research of 2-(Adamantan-2-yl)acetic acid and other adamantane derivatives involve the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

作用机制

Target of Action

Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique geometry and lipophilicity .

Mode of Action

The adamantane moiety is known to increase the lipophilicity of compounds, which can enhance their interaction with lipid bilayers and proteins . This can lead to changes in the function or activity of these targets.

Biochemical Pathways

Adamantane derivatives have been shown to influence various biochemical processes due to their interactions with different biological targets .

Pharmacokinetics

The adamantane moiety is known to enhance the pharmacokinetics of drug candidates by increasing their lipophilicity and ensuring drug stability .

Result of Action

The interaction of adamantane derivatives with various biological targets can lead to changes in cellular functions and processes .

生化分析

Biochemical Properties

The adamantane moiety in 2-(Adamantan-2-yl)acetic acid is known to interact with various enzymes and proteins The specific interactions of 2-(Adamantan-2-yl)acetic acid with biomolecules have not been extensively studied

Cellular Effects

Adamantane derivatives have been used in drug delivery systems and surface recognition studies , suggesting that they may influence cellular processes

Molecular Mechanism

It is known that adamantane derivatives can act as alkylating agents , suggesting that 2-(Adamantan-2-yl)acetic acid may exert its effects through alkylation of biomolecules

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(Adamantan-2-yl)acetic acid over time in laboratory settings have not been reported. Adamantane derivatives are generally stable due to their cage-like structure . Long-term effects on cellular function would need to be assessed in in vitro or in vivo studies.

Metabolic Pathways

The metabolic pathways involving 2-(Adamantan-2-yl)acetic acid are not well-characterized. Adamantane derivatives can undergo various transformations , but the specific metabolic pathways and enzymes involved in the metabolism of 2-(Adamantan-2-yl)acetic acid remain to be identified.

属性

IUPAC Name |

2-(2-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBKBENCOHRLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26082-22-4 | |

| Record name | 2-(adamantan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2928153.png)

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)

![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)

![4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2928162.png)